An In-depth Technical Guide to the Chemical Properties of Einecs 258-578-7 (tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate)
An In-depth Technical Guide to the Chemical Properties of Einecs 258-578-7 (tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties of the substance identified by EINECS number 258-578-7. The compound is chemically known as tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate.[1] Due to the limited availability of specific experimental data for this exact molecule, this guide also incorporates general characteristics and properties of tributyltin (TBT) compounds to provide a broader context for its anticipated chemical behavior. TBT compounds are a class of organotin compounds containing the (C₄H₉)₃Sn group.[2]
Tributyltin compounds have historically been used as biocides, particularly in anti-fouling paints for marine vessels, as well as in wood preservation and as stabilizers in PVC.[2][3][4] However, their use has been significantly restricted due to their high toxicity to non-target aquatic organisms and their role as endocrine disruptors.[2][5][6]
Chemical and Physical Properties
The primary identifier for this compound is EINECS 258-578-7 . It is also identified by CAS Number 53478-61-8 .[1] The molecular formula is C₃₀H₆₀O₃Sn .[1]
Quantitative Data
The following table summarizes the computed physical and chemical properties for tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate.
| Property | Value | Source |
| Molecular Weight | 587.5 g/mol | PubChem[1] |
| Monoisotopic Mass | 588.356448 Da | PubChem[1] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |
| Heavy Atom Count | 34 | PubChem[1] |
| Defined Atom Stereocenter Count | 1 | PubChem[1] |
| Undefined Atom Stereocenter Count | 0 | PubChem[1] |
| Defined Bond Stereocenter Count | 1 | PubChem[1] |
| Undefined Bond Stereocenter Count | 0 | PubChem[1] |
| Covalently-Bonded Unit Count | 2 | PubChem[1] |
| Isotope Atom Count | 0 | PubChem[1] |
General Properties of Tributyltin (TBT) Compounds
The properties of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate can be further inferred from the general characteristics of tributyltin compounds.
| Property | Description | Source |
| Solubility | Generally have low water solubility but are highly soluble in organic solvents.[2][7] | Wikipedia,[2][7] |
| Stability | The carbon-tin bond is relatively stable to air and moisture.[8][9][10] However, cleavage can occur with halogens, mineral acids, and other agents.[8] TBT compounds can degrade in the environment, with half-lives of one to two weeks in marine water.[2] | Gelest, Inc.,[8] Lupine Publishers,[9][10] Wikipedia[2] |
| Reactivity | The reactivity is influenced by the lability of the anionic group attached to the tin atom.[8] Organotin hydrides can undergo reactions like hydrostannation.[8] | Gelest, Inc.[8] |
| Octanol-Water Partition Coefficient (Log Kow) | TBT compounds are moderately hydrophobic, with Log Kow values typically ranging from 3.19 to 3.84.[2][3] | Wikipedia,[2] Miljøstyrelsen[3] |
Experimental Protocols
Chromatographic and Mass Spectrometric Analysis
Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are common techniques for the detection and quantification of organotin compounds.[11][12]
Workflow for Chromatographic Analysis of Organotin Compounds
Caption: General workflow for the analysis of organotin compounds.
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Sample Preparation : Extraction from the matrix (e.g., sediment, water, biological tissue) is typically performed using an organic solvent.[13] For GC analysis, a derivatization step is often required to increase the volatility of the organotin compounds.[11][14]
-
Gas Chromatography (GC) : GC coupled with a mass spectrometer (GC-MS) or a flame photometric detector is a common method.[15][16] Derivatization to form more volatile species is a key step.[14]
-
Liquid Chromatography (LC) : LC, particularly high-performance liquid chromatography (HPLC), coupled with tandem mass spectrometry (LC-MS/MS) or inductively coupled plasma mass spectrometry (ICP-MS) allows for the direct analysis of organotin compounds without derivatization.[12][17][18][19]
-
Supercritical Fluid Chromatography (SFC) : SFC coupled with ICP-MS has also been utilized for the separation of organotin compounds.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organotin compounds.[21][22]
-
¹H and ¹³C NMR : Provide information about the organic ligands attached to the tin atom.
-
¹¹⁹Sn NMR : Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its higher sensitivity.[23][24] The chemical shifts in ¹¹⁹Sn NMR are highly sensitive to the coordination number and geometry of the tin atom, covering a wide range.[23][24]
Biological Activity and Signaling Pathways
Specific studies on the biological activity of tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate are not available. However, the well-documented effects of tributyltin compounds provide a strong indication of its potential biological interactions.
TBT compounds are known endocrine disruptors and can interfere with various biological processes.[2][5] They are highly toxic to a wide range of organisms.[6][25]
One of the key mechanisms of TBT toxicity involves the inhibition of mitochondrial oxidative phosphorylation.[25][26] TBT can also impact the immune system and has been shown to induce adipogenesis.[2][27] In some species, TBT can cause imposex, the development of male characteristics in females.[6]
Recent studies have also investigated the potential of organotin compounds as anticancer agents, with some tributyltin derivatives showing cytotoxicity to cancer cell lines.[28]
Proposed Signaling Pathway for TBT Endocrine Disruption
Caption: A simplified diagram of TBT's potential endocrine disruption.
Conclusion
Einecs 258-578-7, or tributylstannyl (Z,7R)-7-hydroxyoctadec-9-enoate, is an organotin compound for which specific experimental data is limited. However, by examining the well-established properties of the broader class of tributyltin compounds, its chemical behavior, reactivity, and biological activity can be reasonably inferred. It is expected to exhibit low water solubility, high solubility in organic solvents, and significant biological activity, including potential endocrine-disrupting effects. The analytical methodologies described in this guide provide a framework for its further characterization. Given the known toxicity of TBT compounds, appropriate safety precautions should be taken when handling this substance.
References
- 1. Einecs 258-578-7 | C30H60O3Sn | CID 16684098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tributyltin - Wikipedia [en.wikipedia.org]
- 3. www2.mst.dk [www2.mst.dk]
- 4. Tributyltin Compounds - Environmental Health Criteria 116 - Overton [app.overton.io]
- 5. Elucidating the mechanism of action of tributyltin (TBT) in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. healthandenvironment.org [healthandenvironment.org]
- 7. Tributyltin oxide - Wikipedia [en.wikipedia.org]
- 8. gelest.com [gelest.com]
- 9. lupinepublishers.com [lupinepublishers.com]
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- 12. sciex.com [sciex.com]
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- 14. gcms.labrulez.com [gcms.labrulez.com]
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- 17. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 18. Speciation of inorganic and organotin compounds in biological samples by liquid chromatography with inductively coupled plasma mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of tri- and tetra-organotin compounds by supercritical fluid chromatography with inductively coupled plasma mass spectrometric detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. High resolution MMR of organotin compounds and ESR study of X-ray irradiated organic single crystals - UBC Library Open Collections [open.library.ubc.ca]
- 23. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 24. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 25. Tributyltin compounds (EHC 116, 1990) [inchem.org]
- 26. dspace.library.uu.nl [dspace.library.uu.nl]
- 27. Toxicity of tributyltin to the European flat oyster Ostrea edulis: Metabolomic responses indicate impacts to energy metabolism, biochemical composition and reproductive maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents [mdpi.com]
